(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one
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Overview
Description
The compound “(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one” is a type of chalcone derivative . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as antinociceptive, anti-inflammatory, and hypoglycemic effects .
Synthesis Analysis
Chalcones are typically synthesized using the Claisen-Schmidt condensation reaction . This reaction aims to obtain medium to high yield chalconic derivatives . The synthesis of new chalcone molecules often involves the structural manipulation of aromatic rings, replacement of rings by heterocycles, and combination through chemical reactions of synthesized structures with other molecules .Molecular Structure Analysis
The molecular structure of chalcones like “(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one” is confirmed by analyzing the 1H, 13C, and infrared spectra . These analyses are typically performed using platforms operating at specific frequencies for hydrogen and carbon .Chemical Reactions Analysis
Chalcones have conjugated double bonds with absolute delocalization and two aromatic rings that possess a π-electron system . This gives them relatively low redox potential and a greater chance of undergoing electron transfer reactions . Chalcones can be used to obtain several heterocyclic rings through ring closure reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of chalcones can be quite diverse, depending on their specific structures. They are known to have good pharmacokinetic properties as assessed by ADMET .Scientific Research Applications
Tyrosinase Inhibition and Anti-Melanogenesis Properties
Tyrosinase Inhibition: The compound demonstrated strong competitive inhibition against mushroom tyrosinase. Its IC50 values were 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase . The catechol moiety (2,4-dihydroxyl groups) in this compound plays a crucial role in its inhibitory activity.
Mechanism: Through enzyme kinetics studies and docking simulations, it was found that the compound directly interacts with tyrosinase residues in the active site, acting as a competitive inhibitor .
Anti-Melanogenesis Effect: In B16F10 melanoma cells, (E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one reduced melanin content and inhibited intracellular tyrosinase. This suggests its potential use in treating hyperpigment disorders .
Synthesis and Chemical Characterization
The compound can be synthesized via Claisen–Schmidt condensation reaction in a basic medium . The resulting (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has been characterized chemically.
Other Chalcone Derivatives
Chalcones derived from (E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one have also been explored. For instance, the condensation of 2-acetylfuran or 2-acetylthiophene with benzaldehyde yielded (E)-1-(furan-2-yl)-3-phenylprop-2-en-1-one or (E)-1-(thiophen-2-yl)-3-phenylprop-2-en-1-one .
Future Directions
The future directions in the research of chalcones like “(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one” could involve further exploration of their biological activities and potential therapeutic applications. Given their wide range of biological effects, chalcones continue to show promise for new drug investigations .
properties
IUPAC Name |
(E)-3-phenyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS2/c20-18(9-8-15-5-2-1-3-6-15)19-11-10-17(22-14-12-19)16-7-4-13-21-16/h1-9,13,17H,10-12,14H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDASZZRFBLQKQ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one |
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